RG7112

Description

MDM2 Antagonist RO5045337 is an MDM2 (human homolog of double minutes-2; HDM2) antagonist with potential antineoplastic activity. RO5045337 binds to MDM2, thereby preventing the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.

RO-5045337 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

an orally available cis-imidazoline inhibitor of the MDM2-p53 interaction

Properties

IUPAC Name |

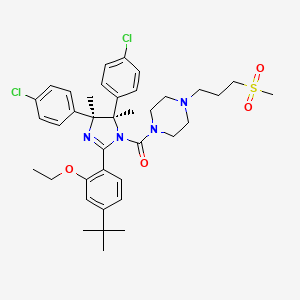

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKPEROWUKSBK-QPPIDDCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240182 | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-39-2 | |

| Record name | RO-5045337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5045337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5045337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Reactivation of p53: A Technical Guide to the Mechanism of Action of RG7112 in Wild-Type p53 Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity and preventing tumorigenesis. Its inactivation, often through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a common event in various human cancers that retain wild-type TP53. RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, has emerged as a promising therapeutic strategy to restore p53 function in these malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein, a transcription factor, acts as a central hub in the cellular stress response network.[1] Upon activation by various stimuli, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a range of cellular outcomes, including cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells.[1] The activity and stability of p53 are tightly regulated by MDM2, an E3 ubiquitin ligase.[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This creates a negative feedback loop, as MDM2 is a transcriptional target of p53.

In many cancers with wild-type TP53, this regulatory axis is disrupted, most commonly through the amplification or overexpression of the MDM2 gene.[1] This leads to excessive degradation of p53, effectively abrogating its tumor-suppressive functions and promoting cancer cell survival and proliferation. The dependence of these tumors on MDM2 for their survival presents a therapeutic vulnerability. Small-molecule inhibitors designed to disrupt the MDM2-p53 interaction can liberate p53 from MDM2-mediated inhibition, leading to its stabilization, accumulation, and the reactivation of its downstream signaling pathways.

This compound, a member of the nutlin family of compounds, is a first-in-class, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction that has been evaluated in clinical trials.[3][4] It is designed to mimic the key p53 amino acid residues that are critical for its binding to MDM2.[5]

Core Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly interfering with the MDM2-p53 protein-protein interaction. This restores the tumor-suppressive function of wild-type p53, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Interaction with MDM2

This compound is a highly potent and selective antagonist of the MDM2-p53 interaction.[6] It binds with high affinity to the p53-binding pocket on the MDM2 protein.[2][6] This binding is stereospecific and mimics the interactions of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[5] By occupying this hydrophobic pocket, this compound physically blocks the binding of p53 to MDM2.[6]

Cellular Consequences of MDM2 Inhibition

The disruption of the MDM2-p53 interaction by this compound initiates a cascade of events that collectively restore p53's tumor-suppressive activity:

-

p53 Stabilization and Accumulation: By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the stabilization and accumulation of p53 protein within the cancer cells.[3][7]

-

Activation of p53 Downstream Signaling: The elevated levels of functional p53 lead to the transcriptional activation of its target genes.[8] Key among these are:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8]

-

MDM2: As part of the negative feedback loop, p53 activation leads to increased MDM2 transcription.[8]

-

Pro-apoptotic genes (e.g., PUMA, BAX): These genes play a crucial role in initiating the intrinsic apoptotic pathway.

-

-

Induction of Cell Cycle Arrest and Apoptosis: The activation of p21 leads to a halt in cell proliferation.[9] Concurrently, the upregulation of pro-apoptotic proteins triggers programmed cell death (apoptosis), a key mechanism for eliminating cancer cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay Method | Reference |

| KD (MDM2) | ~11 nM | Biacore (Surface Plasmon Resonance) | [2][6][10] |

| IC50 (p53-MDM2 Binding) | 18 ± 11 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [10][11] |

Table 2: In Vitro Cytotoxicity of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma (MDM2 amplified) | 0.3 | [2] |

| RKO | Colon Carcinoma | 0.4 | [2] |

| HCT116 | Colon Carcinoma | 0.5 | [2] |

| IMR5 | Neuroblastoma | 0.562 | [9] |

| LAN-5 | Neuroblastoma | 0.430 | [9] |

| MDM2-amplified GBM PDCLs (avg.) | Glioblastoma | 0.52 | [12][13][14] |

| MDM4-amplified GBM PDCLs (avg.) | Glioblastoma | 1.2 | [12][13][14] |

| p53 WT/MDM2 normal GBM PDCLs (avg.) | Glioblastoma | 7.7 | [12][13][14] |

| Pediatric p53 WT cell lines (median) | Various | ~0.4 | [5] |

PDCLs: Patient-Derived Cell Lines

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |

| SJSA-1 | Osteosarcoma | 50 mg/kg, oral, daily | 74% tumor growth inhibition | [4] |

| SJSA-1 | Osteosarcoma | 100 mg/kg, oral, daily | Tumor regression | [4] |

| MHM | Osteosarcoma | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [4] |

| 3731 (MDM2-amplified) | Glioblastoma | 100 mg/kg | Reduced tumor growth, increased survival | [13] |

| LNCaP | Prostate Cancer | Not specified | Highly synergistic with androgen deprivation | [6] |

| Pediatric Solid Tumors (10 of 26 models) | Various | 100 mg/kg, daily for 14 days | Intermediate activity (EFS T/C > 2) | [5] |

| Pediatric ALL | Acute Lymphoblastic Leukemia | 100 mg/kg, daily for 14 days | 5 complete responses, 1 maintained complete response | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blotting for p53, p21, and MDM2

This protocol is for assessing the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with this compound.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.

Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This protocol is to demonstrate the disruption of the MDM2-p53 interaction by this compound.

Materials:

-

p53 wild-type cancer cell line

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Anti-MDM2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-p53 antibody for Western blotting

-

IgG control antibody

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described for Western blotting. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-MDM2 antibody or an IgG control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-p53 antibody to detect the co-immunoprecipitated p53. The input lysates should also be run as a control.

-

-

Analysis: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells compared to the control indicates the disruption of the MDM2-p53 interaction.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

p53 wild-type and mutant cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control for a specified duration (e.g., 72 or 96 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

p53 wild-type cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. scispace.com [scispace.com]

- 4. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, this compound in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Efficacy of the MDM2 Inhibitor this compound in MDM2-Amplified and TP53 Wild-type Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of p53 Pathway Activation by RG7112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its inactivation, often through interaction with its negative regulator, the E3 ubiquitin ligase MDM2, is a common event in many human cancers. The reactivation of wild-type p53 by disrupting the p53-MDM2 interaction has emerged as a promising therapeutic strategy. RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the p53 signaling pathway, and presents key experimental data and protocols for its study.

Mechanism of Action: Restoring p53 Function

This compound is a member of the nutlin family of cis-imidazoline analogs that functions by binding to the p53-binding pocket on the MDM2 protein with high affinity.[1][2] This direct competition prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation.[3][4][5] The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating a cascade of downstream target genes involved in cell-cycle arrest and apoptosis.[1][3][6]

The efficacy of this compound is critically dependent on the p53 status of the cancer cells. Tumors expressing wild-type p53 are generally sensitive to this compound, whereas those with mutated or deleted p53 show significantly reduced sensitivity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 10.7 nM | Biacore | [1] |

| IC50 (p53-MDM2 Binding) | 18 nM | HTRF Assay | [1] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay, 5 days)

| Cell Line | p53 Status | IC50 (µM) | Reference |

| SJSA1 (Osteosarcoma) | Wild-type (MDM2 amplified) | 0.3 | [1] |

| RKO (Colon Carcinoma) | Wild-type | 0.4 | [1] |

| HCT116 (Colon Carcinoma) | Wild-type | 0.5 | [1] |

| Panel of 15 wild-type p53 cancer cell lines | Wild-type | 0.18 - 2.2 | [3] |

| Panel of 7 mutant p53 cancer cell lines | Mutant | 5.7 - 20.3 | [3] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| SJSA-1 (Osteosarcoma) | 50 mg/kg, daily oral administration | 74% | [3] |

| SJSA-1 (Osteosarcoma) | 100 mg/kg, daily oral administration | Tumor regression | [3] |

| LNCaP (Prostate Cancer) | In combination with androgen deprivation | Highly synergistic | [1] |

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway and this compound Intervention

Caption: p53 pathway activation by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Western Blot Analysis for p53 Pathway Proteins

Objective: To determine the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., SJSA1, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for p53 Target Genes

Objective: To measure the mRNA expression levels of p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2) following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with this compound as described for the Western blot analysis.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Use primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.

-

A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 5 days. Include wells with untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.

Annexin V Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound is a well-characterized inhibitor of the MDM2-p53 interaction that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its potent in vitro and in vivo antitumor activity, supported by the detailed mechanistic and experimental data presented in this guide, underscores its potential as a targeted cancer therapeutic. The provided protocols offer a robust framework for researchers to further investigate the biological effects of this compound and other MDM2-p53 inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a p53-MDM2 Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of RG7112

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery, mechanism of action, and chemical synthesis of RG7112, a pioneering small-molecule inhibitor of the p53-MDM2 interaction that entered clinical development. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex pathways and workflows, this document serves as a comprehensive resource for professionals in the field of oncology drug development.

Discovery and Rationale: Restoring the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] However, in many cancers, the function of wild-type p53 is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2.[1] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] Overexpression of MDM2 is a common mechanism in various malignancies to functionally inactivate p53, making the disruption of the p53-MDM2 interaction a compelling therapeutic strategy.[1]

This compound emerged from the optimization of a class of cis-imidazoline analogues known as the nutlins.[1] The parent compound, Nutlin-3a, demonstrated the feasibility of inhibiting the p53-MDM2 interaction with a small molecule, but possessed suboptimal pharmacological properties for clinical development.[1] The development of this compound focused on enhancing potency, metabolic stability, and pharmacokinetic properties.[1] Key structural modifications included the dimethyl substitution of the imidazoline core to prevent oxidation and the replacement of a methoxy group with a more stable tert-butyl group.[1] These changes led to the identification of this compound as a potent and selective MDM2 inhibitor with favorable characteristics for clinical investigation.[1]

Mechanism of Action: Releasing the Brake on p53

This compound functions by competitively binding to the deep hydrophobic pocket on MDM2 that normally accommodates the transactivation domain of p53.[1] This binding is facilitated by the three hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into corresponding pockets on the MDM2 surface.[1] this compound was designed to mimic these critical interactions, thereby displacing p53 from MDM2.[1]

The inhibition of the p53-MDM2 interaction by this compound leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[1] The restored p53 then activates the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21 and pro-apoptotic proteins, resulting in cell cycle arrest and apoptosis.[1][2] This targeted reactivation of the p53 pathway provides a non-genotoxic approach to cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Reference |

| Binding Affinity | |||

| MDM2 Kd | 11 nM | Biacore | [3] |

| Inhibition of p53-MDM2 Interaction | |||

| IC50 | 18 nM | HTRF | [3] |

| Cell Viability (IC50) | |||

| p53 Wild-Type Cell Lines | |||

| SJSA-1 (Osteosarcoma) | 0.18 - 0.3 µM | MTT Assay | [1][4] |

| RKO (Colon Carcinoma) | 0.4 µM | MTT Assay | [4] |

| HCT-116 (Colon Carcinoma) | 0.5 µM | MTT Assay | [4] |

| IMR5 (Neuroblastoma) | 562 nM | Cellular Viability Assay | [2] |

| LAN-5 (Neuroblastoma) | 430 nM | Cellular Viability Assay | [2] |

| MDM2-amplified GBM PDCLs (avg.) | 0.52 µM | Cell Viability Assay | [5] |

| p53 Mutant Cell Lines | |||

| SW480 (Colon Carcinoma) | >10 µM | MTT Assay | [1] |

| MDA-MB-435 (Melanoma) | 9.9 µM | MTT Assay | [5] |

| TP53-mutated GBM PDCLs (avg.) | 21.9 µM | Cell Viability Assay | [5] |

| Selectivity | |||

| p53 mutant vs. wild-type (avg. IC50 fold difference) | 14-fold | MTT Assay | [1] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUClast (µg·h/mL) | Reference |

| Oral | 50 | 15.5 | 8.8 | 251.2 | [2] |

Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Observations | Reference |

| SJSA-1 (Osteosarcoma) | 50 mg/kg, oral, daily | 74% | [1] | |

| SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily | >100% | Tumor regression | [1] |

| MHM (Osteosarcoma) | 50 mg/kg, oral, daily | Significant inhibition | [1] | |

| 3731MDM2_Amp GBM (orthotopic) | 100 mg/kg, oral, 5 days/week for 3 weeks | Tumor volume decreased by 13% | Increased survival | [5] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the imidazoline core, followed by the addition of the piperazine moiety.[1] The final step involves the chiral separation of the enantiomers.

Protocol:

-

Formation of the Imidazoline Core: The diamine precursor is reacted with a benzoate ester in the presence of trimethylaluminum to yield the imidazoline core.[1]

-

Phosgenation and Coupling: The imidazoline core undergoes phosgenation to form a carbamoyl chloride intermediate. This intermediate is then coupled with the appropriate piperazine derivative to produce racemic this compound.[1]

-

Chiral Separation: The enantiomers of the racemic mixture are separated using chiral chromatography to isolate the active enantiomer.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibition of the p53-MDM2 interaction in a cell-free system.[1]

Protocol:

-

Reagent Preparation: Recombinant human MDM2 protein and a biotinylated peptide derived from the p53 transactivation domain are used. This compound is serially diluted to various concentrations. HTRF donor (e.g., europium cryptate-labeled anti-tag antibody) and acceptor (e.g., streptavidin-XL665) are prepared in assay buffer.

-

Assay Plate Setup: In a 384-well plate, MDM2 protein, p53 peptide, and this compound dilutions are added to the wells.

-

Incubation: The plate is incubated at room temperature to allow for the binding interaction to reach equilibrium.

-

Detection: The HTRF donor and acceptor reagents are added, and the plate is incubated further to allow for the detection antibodies to bind.

-

Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 5 days.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blotting

This technique is used to detect the levels of p53 and its downstream target proteins, such as p21 and MDM2, in cells treated with this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.[1]

Protocol:

-

Cell Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are treated with this compound, typically administered orally, at various doses and schedules. A vehicle control group is also included.[1] The formulation for oral administration is a suspension in 1% Klucel LF in water with 0.1% Tween 80.[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The discovery and development of this compound represent a significant milestone in the field of targeted cancer therapy. As the first small-molecule MDM2 inhibitor to enter clinical trials, it provided crucial proof-of-concept for the therapeutic strategy of reactivating p53 by disrupting its interaction with MDM2.[1] The comprehensive preclinical data, including its potent in vitro activity against p53 wild-type cancer cells and its in vivo efficacy in tumor models, laid a strong foundation for its clinical evaluation.[1][2] While the clinical development of this compound has been succeeded by next-generation MDM2 inhibitors with improved properties, the scientific journey of this compound has provided invaluable insights for researchers and drug developers in the ongoing quest to effectively target the p53-MDM2 pathway for cancer treatment.

References

- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the RG7112-MDM2 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and functional analysis of the RG7112-MDM2 complex. This compound, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, has been a subject of extensive research in oncology. This document details the quantitative binding data, the structural basis of the interaction, the relevant signaling pathways, and the experimental protocols used to characterize this important therapeutic target.

Core Data Presentation

The interaction between this compound and MDM2 has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding affinity and cellular potency data.

Table 1: In Vitro Binding Affinity of this compound to MDM2

| Parameter | Value (nM) | Method | Reference |

| KD | 10.7 | Biacore | [1] |

| KD | ~11 | Not Specified | [2][3] |

| KD | 11 | Not Specified | [4] |

| IC50 | 18 | HTRF Assay | [1][4] |

Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| SJSA-1 (Osteosarcoma) | 0.3 | [1] |

| RKO (Colon Carcinoma) | 0.4 | [1] |

| HCT116 (Colon Carcinoma) | 0.5 | [1] |

Structural Insights from X-Ray Crystallography

The crystal structure of the this compound-MDM2 complex (PDB ID: 4IPF) reveals the precise mechanism by which this compound inhibits the p53-MDM2 interaction.[2][5] this compound binds to the p53-binding pocket on the surface of MDM2, effectively mimicking the interactions of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[1][5]

The two 4-chloro-phenyl rings of this compound occupy the Trp23 and Leu26 pockets of MDM2, while the ethoxy group projects into the Phe19 pocket.[5] This structural mimicry blocks the binding of p53 to MDM2, leading to the stabilization and accumulation of p53.[6]

Signaling Pathway and Mechanism of Action

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[7][8] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[7][8] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7]

This compound acts by disrupting the MDM2-p53 interaction.[1] This inhibition leads to the accumulation of p53, which can then activate its downstream target genes, resulting in cell-cycle arrest and apoptosis in cancer cells.[1][7]

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental techniques used in the structural and functional analysis of the this compound-MDM2 complex.

Caption: Experimental workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Caption: Experimental workflow for a Biacore (SPR) analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of the this compound-MDM2 complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

This protocol outlines the steps for a competitive binding assay to determine the IC50 of this compound.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 1x PBS with 0.1% BSA and 0.1% Tween-20.

-

MDM2-GST: Reconstitute or dilute recombinant human MDM2-GST fusion protein to the desired concentration in assay buffer.

-

Biotinylated-p53 peptide: Reconstitute or dilute a biotinylated peptide corresponding to the N-terminal transactivation domain of p53 to the desired concentration in assay buffer.

-

This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.

-

Detection Reagents:

-

Europium cryptate-labeled anti-GST antibody (donor).

-

XL665-labeled streptavidin (acceptor).

-

Dilute both detection reagents in assay buffer according to the manufacturer's instructions.

-

2. Assay Procedure:

-

In a low-volume 384-well white plate, add the following in order:

-

This compound or vehicle (DMSO) control.

-

MDM2-GST protein.

-

Biotinylated-p53 peptide.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Add the pre-mixed detection reagents (Europium cryptate-labeled anti-GST and XL665-labeled streptavidin) to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).

3. Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) Analysis of this compound-MDM2 Binding Kinetics

This protocol describes the use of a Biacore system to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

1. Chip Preparation and Protein Immobilization:

-

Sensor Chip: Use a CM5 sensor chip.

-

Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilization: Inject recombinant human MDM2 protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivation: Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

Reference Surface: Prepare a reference flow cell by performing the activation and deactivation steps without protein immobilization.

2. Binding Measurement:

-

Running Buffer: Use a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. Include a buffer-only injection for blank subtraction.

-

Association: Inject each concentration of this compound over the MDM2 and reference surfaces for a defined period to monitor the association phase.

-

Dissociation: After the association phase, flow running buffer over the surfaces to monitor the dissociation of the complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove any remaining bound analyte.

3. Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software.

-

The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) as kd/ka.

X-Ray Crystallography of the this compound-MDM2 Complex

This protocol provides a general workflow for determining the crystal structure of the this compound-MDM2 complex.

1. Protein Expression and Purification:

-

Express the N-terminal domain of human MDM2 (e.g., residues 1-125) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Verify the purity and monodispersity of the protein by SDS-PAGE and analytical size-exclusion chromatography.

2. Complex Formation and Crystallization:

-

Prepare a concentrated solution of the purified MDM2 protein.

-

Add a molar excess of this compound (dissolved in a suitable solvent like DMSO) to the protein solution and incubate to allow complex formation.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

3. Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known MDM2 structure as a search model.

-

Build the model of the this compound-MDM2 complex into the electron density map and refine the structure.

-

Validate the final structure using established crystallographic criteria.

This technical guide provides a foundational understanding of the structural and functional analysis of the this compound-MDM2 complex. The provided data, diagrams, and protocols are intended to be a valuable resource for researchers in the field of cancer biology and drug discovery.

References

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. DSpace [diposit.ub.edu]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. revvity.com [revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of RG7112: A Potent MDM2-p53 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RG7112 is a first-in-class, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the negative regulation of the p53 tumor suppressor protein.[1][2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition in preclinical models of cancers with wild-type p53.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer development by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[1] Murine double minute 2 (MDM2) is a key negative regulator of p53.[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[1][5] In many human tumors, the p53 pathway is inactivated through overexpression of MDM2, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[2]

This compound is a potent and selective antagonist of the MDM2-p53 interaction.[6] It is a member of the nutlin family of compounds and was designed to mimic the key interactions of p53 with the MDM2 protein.[4][7] By occupying the p53-binding pocket on MDM2, this compound blocks the interaction between the two proteins.[8] This liberates p53 from MDM2-mediated inhibition and degradation, leading to the accumulation of p53 protein and the activation of its downstream transcriptional targets, including p21 and MDM2 itself (in a negative feedback loop).[3][7] The ultimate cellular outcomes of p53 activation by this compound are cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (KD) | 11 nM | Biacore | [3][7] |

| 10.7 nM | [9][10] | ||

| IC50 (p53-MDM2 Binding) | 18 nM | HTRF Assay | [10][11] |

| ~20 nM | Cell-free assay | [3] | |

| Cell Viability (IC50) | |||

| MDM2-amplified | |||

| SJSA-1 (Osteosarcoma) | 0.3 µM | MTT Assay (5 days) | [10] |

| 3731 (Glioblastoma) | 0.52 µM (avg) | [9][12] | |

| TP53 wild-type | |||

| HCT-116 (Colon) | 0.5 µM | MTT Assay (5 days) | [10] |

| RKO (Colon) | 0.4 µM | MTT Assay (5 days) | [10] |

| MCF7 (Breast) | Not specified | [3] | |

| TP53 mutant | |||

| SW480 (Colon) | >20 µM | MTT Assay (5 days) | [1][7] |

| MDA-MB-435 (Melanoma) | >20 µM | MTT Assay (5 days) | [1][7] |

| Average | 21.9 µM | [9][12] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUClast (µg·h/mL) | t1/2 (h) | Reference |

| Oral | 50 | 15.5 | Not specified | 251.2 | 8.8 | [1] |

| Oral | 100 (in GBM model) | 17.178 (plasma) | 2-8 | Not specified | Not specified | [9] |

| 3.328 (ng/g in tumor) | 2 | [9] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is based on methodologies described for assessing the cytotoxic effects of this compound.[1]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116, SW480)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired duration (e.g., 5 days).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is adapted from studies measuring p53 pathway activation.[3][13]

Objective: To detect and quantify changes in the expression of p53 and its target proteins (e.g., p21, MDM2) following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Studies

This protocol is based on preclinical efficacy studies of this compound.[1][9]

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., SJSA-1)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle orally at the desired dose and schedule (e.g., daily).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) or tumor regression.

Clinical Development and Findings

This compound was the first MDM2 inhibitor to enter clinical trials.[2] Phase I studies in patients with hematologic malignancies and solid tumors have been conducted.[6][14][15]

Key Clinical Findings:

-

Pharmacodynamics: Oral administration of this compound led to the activation of the p53 pathway, as evidenced by increased serum levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a p53 target gene.[6][16]

-

Clinical Activity: this compound demonstrated clinical activity in patients with relapsed/refractory acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[6][17]

-

Safety and Tolerability: The most common dose-limiting toxicities were hematological, including thrombocytopenia and neutropenia.[13]

-

Pharmacokinetics: The pharmacokinetic profile of this compound was characterized, with a time to maximum concentration (Tmax) of approximately 4 hours and a terminal half-life of about 1.5 days in patients.[16] Bioavailability was enhanced with food.[15][18]

Conclusion

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to reactivate the p53 pathway, leading to anti-tumor effects in various cancer models with wild-type p53. Early clinical trials have provided proof-of-concept for the therapeutic potential of MDM2 inhibition in hematologic malignancies. The pharmacological data and experimental protocols presented in this guide provide a valuable resource for researchers and clinicians working on the development of p53-targeting cancer therapies.

References

- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. apexbt.com [apexbt.com]

- 14. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]

- 15. Clinical pharmacology characterization of this compound, an MDM2 antagonist, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Results of the Phase I Trial of this compound, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

RG7112: A Technical Guide to its Mechanism in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7112 is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1] By disrupting the negative regulation of the p53 tumor suppressor, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53.[2][3] This activation leads to two primary cellular outcomes: cell cycle arrest and apoptosis, representing a key strategy in cancer therapy.[1][4] This document provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on these fundamental cellular processes.

Core Mechanism of Action: Restoring p53 Function

The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress by regulating genes involved in cell cycle control and apoptosis.[2][5] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, MDM2.[1][2] MDM2 binds to the p53 transactivation domain, both inhibiting its transcriptional activity and functioning as an E3 ubiquitin ligase to target p53 for proteasomal degradation.[2]

This compound, a member of the nutlin family, is designed to mimic the key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein.[6] By competitively occupying this p53-binding pocket with high affinity (K(D) ~11 nmol/L), this compound effectively blocks the p53-MDM2 interaction.[3][6] This disruption prevents p53 degradation, leading to the rapid stabilization and accumulation of p53 protein, which can then execute its tumor-suppressive functions.[6][7]

Quantitative Effects on Cell Cycle Arrest

Upon stabilization, p53 activates the transcription of target genes that control cell cycle progression, most notably CDKN1A, which encodes the p21 protein.[5][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that halts cell cycle progression at the G1 and G2 phases, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[5][8] Treatment of cancer cells expressing wild-type p53 with this compound leads to a dose-dependent cell cycle arrest.[6][8]

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | p53 Status | This compound Conc. | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|---|---|---|

| HCT116 (Colon) | Wild-Type | 1 µM | 24h | Increased | Decreased | Increased | [8] |

| SJSA-1 (Osteosarcoma) | Wild-Type | 1 µM | 24h | Increased | Decreased | Increased | [6][8] |

| MCF7 (Breast) | Wild-Type | 1 µM | 24h | Increased | Decreased | No Change | [6] |

| SW480 (Colon) | Mutant | 10 µM | 24h | No Change | No Change | No Change |[6] |

Note: Qualitative changes ("Increased," "Decreased") are reported as specific percentages were presented graphically in the source material. The data clearly indicates a significant shift of cells into G1 and G2/M phases and out of S phase in p53 wild-type cells.

Quantitative Effects on Apoptosis

In addition to cell cycle arrest, p53 activation by this compound can trigger the intrinsic apoptotic pathway. p53 transcriptionally upregulates pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA, which lead to mitochondrial outer membrane permeabilization, caspase activation, and programmed cell death. The apoptotic activity of this compound varies widely among different cancer cell lines, with a particularly strong response observed in osteosarcoma cells with MDM2 gene amplification.[3][6]

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | p53 Status | MDM2 Status | This compound Conc. | Duration | % Apoptotic Cells (Annexin V+) | Reference |

|---|---|---|---|---|---|---|

| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified | 7 µM | 48h | ~55% | [6][8] |

| LNCaP (Prostate) | Wild-Type | Normal | 7 µM | 48h | ~30% | [8] |

| HCT116 (Colon) | Wild-Type | Normal | 7 µM | 48h | ~20% | [8] |

| A549 (Lung) | Wild-Type | Normal | 7 µM | 48h | <10% | [8] |

| SW480 (Colon) | Mutant | Normal | 7 µM | 48h | <5% |[6] |

Note: Percentages are approximated from graphical data presented in the source material.[8]

Detailed Experimental Protocols

Reproducible and accurate assessment of cell cycle arrest and apoptosis is critical. The following sections detail standard methodologies for evaluating the effects of this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT116) in appropriate growth medium in 6-well or 10-cm dishes. Seed at a density that ensures cells are in the exponential growth phase (log-phase) at the time of treatment, typically 50-60% confluency.

-

Incubation: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

-

Incubation: Return the cells to the incubator for the desired time period (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing DNA content to determine cell cycle phase distribution.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium, wash cells with PBS, and detach adherent cells using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI dye.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and detach adherent cells with trypsin-EDTA. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS to remove all traces of medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of a Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Viable: Annexin V-negative and PI-negative.

-

Early Apoptotic: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Analysis

This protocol is for detecting changes in the levels of key proteins in the p53 pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved caspase-3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a well-characterized MDM2 inhibitor that effectively reactivates the p53 pathway in cancer cells with wild-type TP53.[2][6] Its mechanism of action translates into potent anti-tumor activity driven by the dual induction of cell cycle arrest and apoptosis.[1][3] The degree to which either process is initiated is cell-context dependent, but both contribute to the therapeutic potential of this compound. The experimental protocols outlined provide a robust framework for researchers to further investigate this compound and other MDM2-p53 antagonists in preclinical models.

References

- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery-of-rg7112-a-small-molecule-mdm2-inhibitor-in-clinical-development - Ask this paper | Bohrium [bohrium.com]

- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determining the IC50 of RG7112 in SJSA-1 Cells

Introduction

RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, such as the SJSA-1 osteosarcoma cell line, MDM2 is often overexpressed, leading to the inactivation of the p53 tumor suppressor. SJSA-1 cells are characterized by an amplification of the MDM2 gene. By blocking the interaction between MDM2 and p53, this compound stabilizes p53, leading to the activation of p53-dependent downstream pathways that result in cell cycle arrest and apoptosis. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in SJSA-1 cells.

Signaling Pathway of this compound in SJSA-1 Cells

The mechanism of action of this compound in SJSA-1 cells involves the reactivation of the p53 signaling pathway. Under normal homeostatic conditions, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation. In SJSA-1 cells, which have an amplification of the MDM2 gene, this process is hyperactive, leading to the suppression of p53's tumor-suppressive functions. This compound acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2. This prevents the MDM2-p53 interaction, resulting in the stabilization and accumulation of p53. Activated p53 can then translocate to the nucleus and induce the transcription of target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.

Application Notes and Protocols for Western Blot Analysis of p21 Induction by RG7112

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type p53, MDM2 overexpression can lead to the suppression of p53's tumor-suppressive functions through ubiquitin-mediated proteasomal degradation.[1][2] this compound binds to the p53-binding pocket on MDM2, thereby preventing the degradation of p53.[1][2] This stabilization and accumulation of p53 leads to the transcriptional activation of its downstream target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3][4] The induction of p21 results in cell cycle arrest and apoptosis, highlighting a key mechanism of this compound's anti-tumor activity.[1][3]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the induction of p21 protein levels following treatment with this compound. This document provides detailed protocols for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p21.

Signaling Pathway

The signaling pathway initiated by this compound leading to p21 induction is a critical component of its mechanism of action. This compound blocks the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of active p53 in the nucleus, where it functions as a transcription factor. Activated p53 binds to the promoter region of the CDKN1A gene, inducing the transcription and translation of the p21 protein. The resulting increase in p21 levels leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S checkpoint.

Experimental Workflow

The overall experimental workflow for analyzing p21 induction by this compound using Western blotting involves several key stages, from cell culture and treatment to data analysis. This systematic process ensures reproducible and reliable results.

Data Presentation

Quantitative Summary of Experimental Parameters

| Parameter | Recommended Conditions | Notes |

| Cell Line | SJSA-1 (osteosarcoma), MCF-7 (breast cancer) | Select cell lines with wild-type TP53. SJSA-1 has MDM2 amplification. MCF-7 is a good positive control for p21 induction.[3][5] |

| This compound Concentration | 0.1 - 10 µM | A dose-response experiment is recommended to determine the optimal concentration for your cell line.[4] |

| Treatment Duration | 4 - 24 hours | A time-course experiment is advised to identify the peak of p21 induction.[3] |

| Protein Loading Amount | 20 - 50 µg per lane | Equal protein loading is crucial for quantitative analysis.[6] |

| Primary Antibody (p21) | 1:1000 dilution | Optimal dilution may vary depending on the antibody manufacturer.[7][8] |

| Secondary Antibody | 1:2000 - 1:10,000 dilution | Dilution depends on the specific antibody and detection reagent.[7] |

| Loading Control | β-actin, GAPDH, or α-tubulin | Use at a dilution recommended by the manufacturer. |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Culture selected cells (e.g., SJSA-1) in appropriate media until they reach approximately 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations.

-

Treatment:

-